Home > Products > Screening Compounds P1723 > cyclohexyldiamine-guanosine platinum IV
cyclohexyldiamine-guanosine platinum IV - 118711-94-7

cyclohexyldiamine-guanosine platinum IV

Catalog Number: EVT-1508650
CAS Number: 118711-94-7
Molecular Formula: C19H15ClN2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclohexyldiamine-guanosine platinum IV is a novel platinum-based compound that combines cyclohexyldiamine with guanosine and platinum IV. This compound is part of a broader category of platinum IV complexes, which have gained attention for their potential as anticancer agents due to their enhanced stability and reduced toxicity compared to traditional platinum II drugs. The unique structure of cyclohexyldiamine-guanosine platinum IV allows for specific interactions with biological targets, potentially leading to improved efficacy in cancer treatment.

Source

The compound is synthesized using cyclohexyldiamine, an organic compound classified as an aliphatic amine, which serves as a ligand in the formation of the platinum complex. Cyclohexyldiamine is produced primarily through the hydrogenation of aniline or by alkylation of ammonia with cyclohexanol . Guanosine, a nucleoside composed of guanine and ribose, contributes to the biological activity of the compound .

Classification

Cyclohexyldiamine-guanosine platinum IV falls under the classification of platinum-based anticancer agents, specifically within the category of platinum IV complexes. These complexes are considered prodrugs that require reduction to platinum II to exert their therapeutic effects .

Synthesis Analysis

Methods

The synthesis of cyclohexyldiamine-guanosine platinum IV typically involves several key steps:

  1. Formation of the Platinum Complex: Platinum IV salts are reacted with cyclohexyldiamine and guanosine under controlled conditions to form the desired complex.
  2. Characterization: The resulting compound is characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Technical Details

The synthesis process may involve varying the stoichiometry of reactants to optimize yield and purity. The reaction conditions, including temperature and pH, are critical for achieving successful complexation and minimizing side reactions.

Molecular Structure Analysis

Structure

Cyclohexyldiamine-guanosine platinum IV features a central platinum atom coordinated with cyclohexyldiamine and guanosine ligands. The molecular formula can be represented as follows:

\text{ Pt C}_6\text{H}_{12}\text{N}_2)(C_{10}H_{13}N_5O_5)]}

This structure allows for specific binding interactions with DNA, which is crucial for its anticancer activity.

Data

  • Molecular Weight: Approximately 400 g/mol (exact value depends on specific ligands)
  • Coordination Geometry: Predominantly octahedral due to the coordination number of six around the platinum center.
Chemical Reactions Analysis

Reactions

Cyclohexyldiamine-guanosine platinum IV undergoes several key reactions:

  1. Reduction Reaction: In biological systems, the platinum IV complex is reduced to platinum II, which is more reactive and capable of forming DNA cross-links.
  2. DNA Binding: The reduced form interacts with DNA by forming intrastrand cross-links, which inhibit DNA replication and transcription.

Technical Details

The reduction process can be facilitated by cellular reductants such as glutathione or ascorbate, which donate electrons to convert platinum IV to its active form .

Mechanism of Action

Process

The mechanism of action involves several stages:

  1. Cellular Uptake: Cyclohexyldiamine-guanosine platinum IV enters cancer cells through passive diffusion or active transport mechanisms.
  2. Reduction: Once inside the cell, the compound is reduced to its active platinum II form.
  3. DNA Interaction: The active form binds to DNA, forming cross-links that prevent replication and transcription, ultimately leading to cell death.

Data

Studies have shown that cyclohexyldiamine-guanosine platinum IV exhibits cytotoxicity against various cancer cell lines, including those resistant to traditional platinum drugs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a pale yellow solid or crystalline powder.
  • Solubility: Soluble in water due to the presence of polar guanosine moieties.

Chemical Properties

  • Stability: More stable than platinum II complexes in physiological conditions.
  • Reactivity: Exhibits reactivity towards biological reductants leading to activation.

Relevant data indicates that modifications in ligand structure can significantly affect both solubility and cytotoxicity profiles .

Applications

Scientific Uses

Cyclohexyldiamine-guanosine platinum IV is primarily investigated for its potential as an anticancer agent. Its unique properties allow it to target tumors effectively, including those resistant to existing therapies like cisplatin and carboplatin. Ongoing research aims to explore its efficacy in treating various cancers, particularly ovarian and lung cancers.

Introduction

Historical Development of Platinum-Based Anticancer Agents

The serendipitous discovery of cisplatin's anticancer properties by Rosenberg in 1965 marked a paradigm shift in oncology, leading to the first FDA-approved platinum drug in 1978 [1] [4]. This square-planar Pt(II) complex demonstrated unprecedented cure rates (>95%) in testicular cancer by forming covalent DNA adducts, but its utility was limited by severe nephrotoxicity and inherent resistance mechanisms [7]. Subsequent generations addressed these limitations through strategic ligand modifications:

  • Second-generation (carboplatin): Replaced chloride ligands with cyclobutanedicarboxylate, reducing reactivity and toxicity while maintaining efficacy [1] [6].
  • Third-generation (oxaliplatin): Introduced the 1,2-diaminocyclohexane (DACH) carrier ligand, which conferred activity in cisplatin-resistant tumors and became first-line for colorectal cancer [1] [7].

Table 1: Evolution of Clinically Approved Platinum Drugs

GenerationCompoundKey Ligand ModificationsClinical Impact
FirstCisplatinTwo ammines, two chloridesRevolutionized testicular cancer treatment
SecondCarboplatinBidentate dicarboxylate leaving groupReduced nephrotoxicity
ThirdOxaliplatinDACH carrier ligandOvercame cisplatin resistance; colorectal cancer

This progression established critical structure-activity principles: Carrier ligand bulkiness influences DNA adduct distortion, while leaving group kinetics modulate toxicity profiles [4] [7]. These insights paved the way for fourth-generation Pt(IV) prodrugs, including cyclohexyldiamine-guanosine conjugates.

Role of Cyclohexyldiamine Ligands in Platinum Drug Design

The DACH backbone in oxaliplatin [(1R,2R)-DACH]Pt(oxalate)] represents a watershed in carrier ligand design. Its bulky hydrophobic cyclohexyl ring sterically hinders DNA repair machinery recognition—a key resistance mechanism against cisplatin [1] [7]. Compared to cisplatin's ammine ligands, DACH provides:

  • Enhanced Adduct Stability: DACH-Pt-DNA adducts exhibit 3-fold slower nucleotide excision repair (NER) due to steric occlusion of repair proteins [7].
  • Reduced Cross-Resistance: Tumors overexpressing copper transporters (CTR1) remain sensitive to DACH complexes due to alternative uptake pathways [1].
  • Stereochemical Influence: The chiral (1R,2R) configuration optimizes DNA helix distortion, increasing pro-apoptotic signaling [7].

Table 2: Impact of Carrier Ligands on Platinum Drug Properties

Carrier LigandRepresentative DrugDNA Adduct Recognition by NERResistance Profile
AmmineCisplatinHighSusceptible to repair-mediated resistance
DACHOxaliplatinLow (steric hindrance)Bypasses cisplatin resistance
DiethylenetriamineNon-clinical modelsVariableInvestigational

These properties make DACH an ideal scaffold for advanced Pt(IV) prodrugs, where axial ligands further modulate reactivity and targeting [6] [9].

Significance of Nucleobase Coordination in Platinum Complexes

Nucleobase coordination—particularly guanosine N7 binding—constitutes the primary mechanistic foundation of platinum anticancer drugs. Cisplatin forms >65% 1,2-intrastrand d(GpG) crosslinks, where platinum bridges consecutive guanines via N7 atoms, inducing DNA helix bending (>30°) and replication arrest [1] [5]. Key advances in nucleobase coordination chemistry include:

  • Sequence Specificity: NMR studies of platinated oligonucleotides (e.g., d(ApGpGpCpCpT)) confirm preferential N7 binding at guanine doublets, with characteristic downfield H8 proton shifts and pKa depression at N1 [5].
  • Sugar Conformational Changes: Platination triggers switch from C2'-endo to C3'-endo sugar puckering in 5'-guanosine, altering local DNA mechanics [5].
  • Rational Pt(IV) Designs: Axial ligands in Pt(IV) prodrugs enable nucleobase conjugation. Guanosine-Pt(IV) complexes leverage nucleoside transporters for cellular uptake, while the nucleobase serves as both targeting moiety and leaving group upon reduction [8] [9].

Recent models incorporate guanosine derivatives directly into Pt(IV) axial positions:

Pt(IV) Core: [Pt(DACH)(X)₂(Y)₂]  │  ├─ Equatorial: DACH carrier ligand  ├─ Basal leaving groups (X): e.g., chloride, carboxylate  └─ Axial ligands (Y):  ├─ Hydroxido (activation modulator)  └─ Guanosine/Nucleotide (targeting vector)  

Table 3: Nucleobase Coordination Effects in Platinum Complexes

Coordination ModeStructural ConsequenceBiological Implication
N7-Guanine monoadductLocal helix unwindingDNA polymerase inhibition
1,2-d(GpG) intrastrand crosslinkMajor groove compressionHigh-mobility group (HMG) protein recognition
Guanine-Platinum-Guanine interstrandDNA helix bendingDouble-strand break induction
Guanosine-Pt(IV) axial conjugationEnhanced cellular uptakeNucleoside transporter targeting

These principles underpin cyclohexyldiamine-guanosine Pt(IV) complexes, where DACH provides steric protection of adducts, while guanosine enables tumor-selective accumulation through nucleoside transporters (hENT1, CNT) overexpressed in malignancies [8] [9].

Properties

CAS Number

118711-94-7

Product Name

cyclohexyldiamine-guanosine platinum IV

Molecular Formula

C19H15ClN2O4

Synonyms

cyclohexyldiamine-guanosine platinum IV

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.